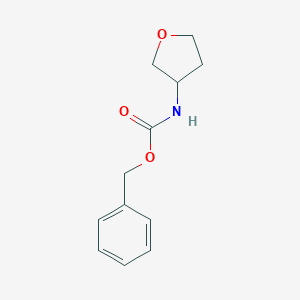
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline, also known as DPBA, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. DPBA is a potent phosphodiesterase inhibitor that has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, respiratory disease, and cancer. In cardiovascular disease, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have vasodilatory effects and can improve blood flow. In respiratory disease, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have bronchodilatory effects and can improve lung function. In cancer, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have anti-tumor effects and can inhibit cancer cell proliferation.
Mécanisme D'action
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline exerts its effects through the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic nucleotides such as cAMP and cGMP. By inhibiting phosphodiesterase enzymes, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline increases the levels of these cyclic nucleotides, which can lead to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have a variety of biochemical and physiological effects, including vasodilation, bronchodilation, anti-inflammatory effects, and anti-tumor effects. 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can also increase cardiac output and improve blood flow. Additionally, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have antioxidant effects and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has several advantages for use in lab experiments. It is a potent phosphodiesterase inhibitor that can be used to study the effects of cyclic nucleotides on various biological processes. 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline does have some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can have off-target effects on other enzymes and biological processes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline. One area of interest is the development of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline analogs with improved pharmacokinetic properties. Another area of interest is the use of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline involves the condensation of 8-butylxanthine with glycidol in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the desired 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline product. The purity of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can be improved through various purification techniques, such as recrystallization or column chromatography.
Propriétés
Numéro CAS |
111038-28-9 |
|---|---|
Nom du produit |
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline |
Formule moléculaire |
C14H23N5O4 |
Poids moléculaire |
325.36 g/mol |
Nom IUPAC |
8-(butylamino)-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O4/c1-4-5-6-15-13-16-11-10(19(13)7-9(21)8-20)12(22)18(3)14(23)17(11)2/h9,20-21H,4-8H2,1-3H3,(H,15,16) |
Clé InChI |
ZENUOIDBLQHVII-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C |
SMILES canonique |
CCCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C |
Synonymes |
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








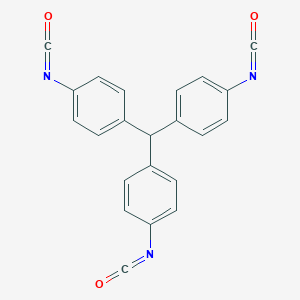
![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)
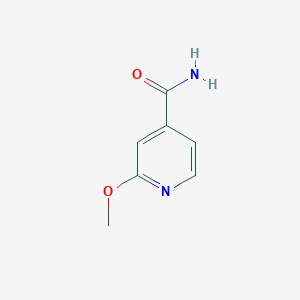
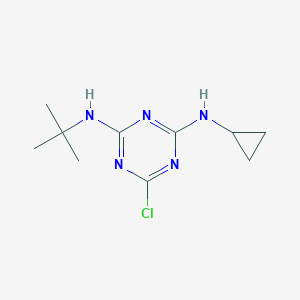
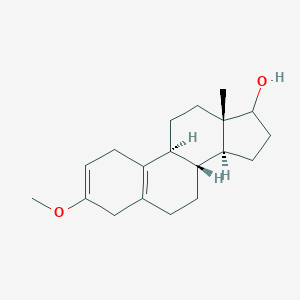
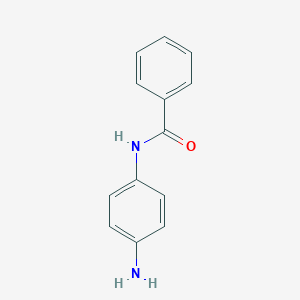
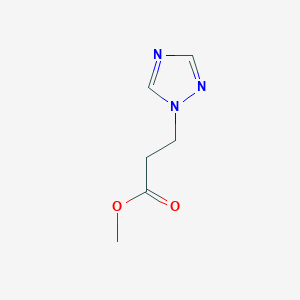
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)
